4-Bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol;oxalic acid
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Overview
Description
4-Bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol;oxalic acid is a complex organic compound that features a brominated phenol group, a fluorinated phenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds between the brominated phenol and the fluorinated phenyl groups . The reaction conditions often involve palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction is common in aromatic compounds and can replace one substituent with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-Bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as luminescent compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The brominated and fluorinated phenyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the piperazine moiety.
4-Bromo-2-methylphenol: Similar in structure but lacks the fluorinated phenyl group.
Uniqueness
4-Bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol is unique due to its combination of brominated phenol, fluorinated phenyl, and piperazine moieties. This combination enhances its potential interactions with biological targets and its versatility in synthetic applications.
Properties
IUPAC Name |
4-bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrFN2O.C2H2O4/c19-16-5-6-18(23)15(11-16)13-22-9-7-21(8-10-22)12-14-3-1-2-4-17(14)20;3-1(4)2(5)6/h1-6,11,23H,7-10,12-13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSJGTXEXQTXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)CC3=C(C=CC(=C3)Br)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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